![molecular formula C12H18F3NO4 B6321083 [(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid, 97% CAS No. 1274903-44-4](/img/structure/B6321083.png)
[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid, 97%
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Overview
Description
[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid, 97% (hereafter referred to as BAC-2-TFMH) is an organic compound that is widely used in scientific research. BAC-2-TFMH is a carboxylic acid and is often used as a synthetic intermediate in the synthesis of other chemicals. BAC-2-TFMH has a variety of applications in biochemical and physiological research, and its use is becoming increasingly popular in laboratory experiments.
Scientific Research Applications
BAC-2-TFMH is widely used in scientific research due to its unique properties. It is often used as a synthetic intermediate in the synthesis of other chemicals, such as peptides, peptidomimetics, and other compounds. BAC-2-TFMH is also used in the synthesis of drugs and other biologically active molecules. Additionally, BAC-2-TFMH is used in the synthesis of fluorescent probes and other optically active molecules.
Mechanism of Action
The mechanism of action of BAC-2-TFMH is not fully understood. However, it is believed that the reaction of the Boc group with the TFMH is catalyzed by a base, such as potassium carbonate or sodium hydroxide. The reaction results in the formation of a carboxylic acid, which is then isolated by precipitation with diethyl ether.
Biochemical and Physiological Effects
The biochemical and physiological effects of BAC-2-TFMH are not fully understood. However, it is believed that the compound can act as a substrate for enzymes and may be involved in the regulation of biochemical pathways. Additionally, BAC-2-TFMH may be involved in the regulation of gene expression.
Advantages and Limitations for Lab Experiments
The main advantage of using BAC-2-TFMH in laboratory experiments is its availability. The compound is widely available and can be easily synthesized from readily available starting materials. Additionally, BAC-2-TFMH is relatively stable and can be easily stored for long periods of time. However, the compound is highly reactive and can easily react with other compounds, so it must be handled with care.
Future Directions
The use of BAC-2-TFMH in scientific research is growing rapidly, and there are many potential future directions for this compound. One potential direction is the use of BAC-2-TFMH in the synthesis of drugs and other biologically active molecules. Additionally, BAC-2-TFMH could be used in the synthesis of fluorescent probes and other optically active molecules. Furthermore, BAC-2-TFMH could be used to study the regulation of biochemical pathways and gene expression. Finally, BAC-2-TFMH could be used to develop new methods for the synthesis of peptides, peptidomimetics, and other compounds.
Synthesis Methods
BAC-2-TFMH can be synthesized from the reaction of the tert-butoxycarbonyl (Boc) group with the 2-(trifluoromethyl)hex-5-enoic acid (TFMH). The reaction is carried out in anhydrous acetonitrile solution at room temperature and is catalyzed by a base, such as potassium carbonate or sodium hydroxide. After the reaction is complete, the mixture is filtered and the BAC-2-TFMH is isolated by precipitation with diethyl ether. The yield of the reaction is typically in the range of 90-95%.
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)hex-5-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-5-6-7-11(8(17)18,12(13,14)15)16-9(19)20-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMREMQUQDQZLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid |
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